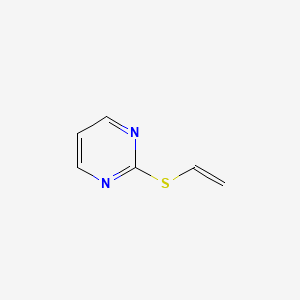
2-Ethenylthio-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylthio-pyrimidine is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-ethenylthio-pyrimidine, in cancer therapy. Pyrimidines have been shown to exhibit significant activity against various cancer cell lines. For instance, derivatives of thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiproliferative activities against several cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Case Study: EZH2 Inhibitors
A notable study focused on the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. One compound exhibited an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating its potential as a therapeutic agent . This suggests that modifications to the pyrimidine structure can enhance its biological activity.
Antibacterial Properties
Pyrimidines are also being explored for their antibacterial properties. Research indicates that certain pyrimidine derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The development of chrysin-substituted pyrimidine–piperazine hybrids has shown effectiveness against resistant bacterial strains . This highlights the versatility of pyrimidine compounds in addressing antibiotic resistance.
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Compounds with similar structures have been investigated for their herbicidal and fungicidal properties. The introduction of thioether groups in pyrimidines enhances their biological activity against pests and pathogens .
Synthesis and Characterization
The synthesis of this compound involves various methods that can be optimized for yield and efficiency. For example, ultrasound-assisted synthesis techniques have been reported to improve reaction rates and product yields when forming pyrimidine derivatives from amidines and ketones .
Comparative Analysis of Pyrimidine Derivatives
Propriétés
Numéro CAS |
83335-28-8 |
|---|---|
Formule moléculaire |
C6H6N2S |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
2-ethenylsulfanylpyrimidine |
InChI |
InChI=1S/C6H6N2S/c1-2-9-6-7-4-3-5-8-6/h2-5H,1H2 |
Clé InChI |
NJRKPDOYRXMXAT-UHFFFAOYSA-N |
SMILES |
C=CSC1=NC=CC=N1 |
SMILES canonique |
C=CSC1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















